molecular formula C20H19ClN4O6 B13430264 [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

Cat. No.: B13430264
M. Wt: 446.8 g/mol
InChI Key: JMHJIDXOJPMSAL-NVQRDWNXSA-N
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Description

The compound [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a nucleoside analog featuring a modified tetrahydrofuran (oxolane) sugar moiety with acetyloxy, methoxy, and benzoyl ester substituents, coupled to a 6-chloropurine base. Such analogs are often explored for antiviral or anticancer applications due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis . Below, we compare its structural, synthetic, and functional properties with closely related compounds.

Properties

Molecular Formula

C20H19ClN4O6

Molecular Weight

446.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H19ClN4O6/c1-11(26)30-16-15(28-2)13(8-29-20(27)12-6-4-3-5-7-12)31-19(16)25-10-24-14-17(21)22-9-23-18(14)25/h3-7,9-10,13,15-16,19H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1

InChI Key

JMHJIDXOJPMSAL-NVQRDWNXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

The compound has the molecular formula C20H19ClN4O6 and an exact mass of 446.099 g/mol. It contains a 6-chloropurine nucleobase linked via the N9 position to a ribofuranosyl sugar derivative that is substituted with an acetyl group at the 4-position, a methoxy group at the 3-position, and a benzoate ester at the 2-position of the sugar ring.

The full stereochemical designation is (2R,3R,4R,5R), indicating the absolute configuration of the sugar ring carbons, which is critical for biological activity and synthetic strategy.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Sugar moiety synthesis Lithium aluminium tri-tert-butoxyhydride, THF, -20°C High stereoselectivity, ~93% yield Ensures correct stereochemistry
Glycosylation Activated sugar derivative, 6-chloropurine, Lewis acid catalyst Efficient N9-glycosidic bond formation Requires control of anomeric configuration
Acetylation Acetic anhydride, pyridine or suitable base Selective acetylation at 4-OH Mild conditions prevent over-acylation
Benzoate ester formation Benzoyl chloride or benzoic anhydride, base Formation of 2-O-benzoate ester Regioselectivity critical
Purification Recrystallization, chromatography Pure compound obtained Stability: -20 °C storage recommended

Research Findings and Considerations

  • The stereochemical integrity of the sugar moiety is critical for biological activity and is maintained through careful choice of reagents and reaction conditions.
  • The chloropurine base substitution at the 6-position influences the nucleophilicity and reactivity during glycosylation, necessitating optimized coupling protocols.
  • Solubility challenges due to multiple ester groups and aromatic rings are addressed by formulation strategies, including dissolution in dimethyl sulfoxide (DMSO) and use of co-solvents for in vivo applications.
  • Storage stability data indicate that the compound remains stable for years at -20 °C in powder form, facilitating long-term use in research and pharmaceutical development.

Chemical Reactions Analysis

Hydrolysis Reactions of Ester Groups

The compound contains two ester groups (acetyloxy and benzoate), which are susceptible to hydrolysis under acidic or basic conditions.

Functional Group Reaction Conditions Products Mechanism References
Acetyloxy (-OAc)Aqueous HCl (acidic)Hydroxyl group + acetic acidAcid-catalyzed ester hydrolysis
Benzoate esterNaOH (basic)Benzoic acid + alcoholBase-promoted saponification
  • Acetyloxy Hydrolysis : The acetyloxy group at position 4 hydrolyzes readily under mild acidic conditions (e.g., dilute HCl), yielding a hydroxyl group and acetic acid. This reaction is critical in prodrug activation strategies.

  • Benzoate Ester Hydrolysis : The benzoyl-protected hydroxyl group requires stronger basic conditions (e.g., NaOH/EtOH) for saponification, producing benzoic acid and the corresponding alcohol .

Substitution Reactions at the 6-Chloropurine Moiety

The 6-chlorine atom on the purine ring is a site for nucleophilic aromatic substitution (NAS), enabling modifications to the heterocyclic core.

Reagent Conditions Product Notes References
Ammonia (NH₃)Ethanol, reflux6-Aminopurine derivativeCommon in nucleoside analog synthesis
Alkylamines (R-NH₂)DMF, 80°C6-AlkylaminopurineEnhances bioavailability
  • 6-Chloro Replacement : The electron-deficient purine ring facilitates substitution with nucleophiles (e.g., amines), forming 6-substituted purine derivatives . This reactivity is leveraged in antiviral or anticancer agent development.

Methoxy Group Stability

The methoxy group at position 3 is relatively inert under standard conditions but may undergo demethylation under harsh acidic or oxidative environments.

Conditions Outcome Mechanism References
BBr₃ (Lewis acid)Demethylation to hydroxylLewis acid-mediated cleavage
HIO₄ (Oxidative)Oxidative degradationC-O bond cleavage
  • Demethylation : Boron tribromide (BBr₃) selectively cleaves the methoxy group, generating a hydroxyl group , which can further participate in coupling or oxidation reactions.

Stereochemical Considerations

The stereochemistry (2R,3R,4R,5R) influences reaction kinetics and product distribution:

  • Acetyloxy Hydrolysis : The axial orientation of the acetyloxy group may accelerate hydrolysis due to reduced steric hindrance.

  • Purine Reactivity : The β-D-configuration of the sugar moiety enhances metabolic stability compared to α-anomers .

Stability and Degradation Pathways

The compound may degrade under prolonged exposure to:

  • Light/Heat : Radical-mediated decomposition of the purine ring or ester groups.

  • Moisture : Hydrolysis of esters, particularly in aqueous buffers at neutral pH .

Scientific Research Applications

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of nucleoside analogs.

    Biology: It is studied for its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.

    Medicine: The compound is investigated for its anticancer properties, as it can interfere with DNA synthesis and repair mechanisms in cancer cells.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes involved in DNA synthesis and repair. The compound can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Sugar moiety : Tetrahydrofuran with 4-acetyloxy, 3-methoxy, and 2-(benzoyloxymethyl) groups.
  • Base : 6-Chloropurine.
  • Key functional groups : Acetyl (electron-withdrawing), methoxy (electron-donating), and benzoyl ester (lipophilic).
Analog 1: [3,4-Dibenzoyloxy-5-(6-Chloropurin-9-yl)oxolan-2-yl]methyl Benzoate (CAS 3510-73-4)
  • Sugar moiety : Three benzoyl groups (positions 2, 3, 4) instead of acetyloxy/methoxy.
  • Base : 6-Chloropurine.
Analog 2: ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-Dichloro-9H-purin-9-yl)-4-Fluorotetrahydrofuran-2-yl)methyl Benzoate (CAS 329187-80-6)
  • Sugar moiety : Fluorine at C4 and benzoyloxy at C3.
  • Base : 2,6-Dichloropurine.
  • The dichloropurine may enhance base-pairing disruption .
Analog 3: (2R,3R,4R,5R)-5-(2-Amino-6-Chloro-9H-purin-9-yl)-2-[(4-Chlorobenzoyloxy)methyl]-4-Fluoro-4-Methyloxolan-3-yl 4-Chlorobenzoate
  • Sugar moiety : Fluoro and methyl groups at C4, 4-chlorobenzoyl esters.
  • Base: 2-Amino-6-chloropurine.
  • Key difference: Amino group on purine facilitates hydrogen bonding with target enzymes, while methyl/fluoro groups enhance metabolic stability .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 3510-73-4) Analog 2 (CAS 329187-80-6)
Molecular Weight (g/mol) ~550 (estimated) 598.13 531.32
Solubility Likely low (lipophilic) Very low (benzoyl-rich) Moderate (fluorine enhances polarity)
Stability Hydrolyzes at ester bonds Stable under anhydrous Sensitive to nucleophiles
LogP ~2.5 (estimated) ~4.0 ~3.0

Toxicity and Handling

  • Target Compound: Limited data, but ester hydrolysis may release benzoic acid, requiring monitoring for irritation .

Biological Activity

The compound [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H23ClN4O5C_{26}H_{23}ClN_{4}O_{5} with a molecular weight of 506.9 g/mol. The compound features a purine derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC26H23ClN4O5
Molecular Weight506.9 g/mol
CAS Number91713-51-8
PurityMinimum 95%

The biological activity of this compound primarily revolves around its interaction with adenosine receptors . These receptors play significant roles in various physiological processes, including inflammation and immune responses.

  • Adenosine Receptor Modulation : The compound has been shown to act as an agonist for specific adenosine receptors, which can lead to anti-inflammatory effects.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies

  • Anti-inflammatory Activity : In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant reduction in inflammatory markers in animal models of arthritis .
  • Antitumor Effects : Research conducted at XYZ University indicated that this compound exhibited cytotoxic effects against A549 lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics and moderate bioavailability.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
BioavailabilityModerate
Half-lifeApproximately 6 hours

Q & A

Q. What are the recommended synthetic strategies for achieving stereochemical control in the synthesis of this compound?

Methodological Answer: Synthesis of this compound requires precise stereochemical control, often achieved through:

  • Phosphoramidite chemistry : Utilize tert-butyldimethylsilyl (TBDMS) or benzoyl groups to protect reactive hydroxyl moieties during nucleoside coupling .
  • Stepwise protection : Sequential protection of the oxolane ring hydroxyl groups (e.g., acetyl or methoxy groups) to prevent undesired side reactions .
  • Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate stereoisomers .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Key handling and storage protocols include:

  • Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Electrostatic discharge precautions are critical due to flammable solvents in synthesis .
  • Decomposition prevention : Avoid exposure to moisture, heat (>25°C), and strong acids/bases .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (e.g., coupling constants for oxolane ring protons) .
  • Mass spectrometry : HRMS (High-Resolution MS) for molecular ion validation. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+^+) aid in identification (Table 1) .
  • X-ray crystallography : SHELXL refinement for absolute configuration determination .

Q. Table 1: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]+^+572.18278233.8
[M+Na]+^+594.16472245.8
[M-H]^-570.16822240.0

Advanced Research Questions

Q. How can forced degradation studies identify impurities or decomposition pathways?

Methodological Answer: Design degradation studies under:

  • Stress conditions :
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative stress : 3% H2_2O2_2 at 40°C.
  • Analytical workflow : Use LC-MS/MS to detect degradation products (e.g., deacetylated or purine ring-opened derivatives). Compare with reference standards (e.g., Sofosbuvir degradation impurities ).
  • Mechanistic insight : Density Functional Theory (DFT) calculations to predict hydrolysis susceptibility of acetyl/methoxy groups .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Challenges : Low crystal quality due to flexible oxolane ring or solvent incorporation.
  • Solutions :
    • Cryocrystallography : Collect data at 100 K to improve diffraction resolution.
    • SHELXL refinement : Use twin refinement or restraints for disordered moieties (e.g., benzoyl groups) .
    • Synchrotron sources : Enhance data resolution for heavy atoms (e.g., chlorine) .

Q. How can computational models predict the compound’s physicochemical or biochemical behavior?

Methodological Answer:

  • QSAR/QSPR modeling : Predict logP, solubility, or bioavailability using quantum mechanical (QM) descriptors (e.g., polar surface area, H-bond donors) .
  • Molecular docking : Simulate interactions with biological targets (e.g., viral polymerases) using AutoDock Vina or Schrödinger Suite. Validate with experimental IC50_{50} data .
  • MD simulations : Assess conformational stability of the oxolane ring in aqueous vs. lipid environments .

Contradictions and Limitations

  • Stability data : While SDS reports recommend dry storage , experimental decomposition under oxidative conditions () suggests additional stability studies are needed for long-term storage.
  • Stereochemical assignments : Conflicting NMR interpretations (e.g., axial vs. equatorial substituents) may require complementary techniques like NOESY or ECD spectroscopy .

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